molecular formula C17H15N3O2 B066532 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate CAS No. 188680-81-1

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate

Cat. No.: B066532
CAS No.: 188680-81-1
M. Wt: 293.32 g/mol
InChI Key: IMIRTMYIIZODPG-UHFFFAOYSA-N
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Description

Historical Development of Benzotriazole-Based UV Stabilizers

The development of synthetic polymers in the early 20th century quickly revealed their susceptibility to degradation when exposed to sunlight and weathering conditions. This vulnerability necessitated the development of effective stabilization systems to extend polymer lifetimes and maintain their properties during use. Early approaches to UV stabilization included the use of carbon black and other pigments, which, while effective, limited applications requiring transparency or specific colors.

The first organic UV absorbers were introduced in the 1940s and 1950s, with benzophenones being among the earliest commercially successful compounds. Benzotriazoles emerged as an important class of UV absorbers in the 1960s, offering several advantages over previous generations, including broader spectral coverage and improved photostability. Their development represented a significant advancement in polymer protection technology, as they could provide effective UV shielding without significantly altering the appearance or color of the polymer.

The first commercially significant benzotriazole UV absorber was 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (CAS: 2440-22-4), introduced under various trade names. This compound demonstrated excellent UV absorption properties and photostability, establishing benzotriazoles as a premier class of UV stabilizers. Throughout the 1970s and 1980s, numerous derivatives with modified substituents were developed to enhance solubility, thermal stability, and compatibility with different polymer systems.

However, these conventional benzotriazole UV absorbers still suffered from migration, volatilization, and extraction issues, particularly in applications involving thin films, coatings, or contact with liquids. These limitations drove the development of polymerizable variants, which began to appear in scientific literature and patents in the 1980s and gained commercial significance in the 1990s and 2000s.

The development of 2-(2H-Benzo[d]triazol-2-yl)-4-methylphenyl methacrylate represents one of the successful outcomes of this research direction, offering the excellent UV absorption properties of benzotriazole compounds combined with the ability to be permanently incorporated into polymer structures through its methacrylate functionality.

Period Development
1940s-1950s Introduction of first organic UV absorbers (benzophenones)
1960s Development of first benzotriazole UV absorbers
1970s-1980s Expansion of benzotriazole derivatives with improved properties
1980s-1990s First polymerizable benzotriazole UV absorbers appear in literature
1990s-2000s Commercial introduction of polymerizable benzotriazole UV absorbers
2000s-Present Refinement of polymerizable UV absorbers for specific applications

Evolution of Polymerizable Photostabilizers

The evolution of polymerizable photostabilizers represents a strategic response to the inherent limitations of conventional, non-polymerizable UV absorbers. First-generation UV stabilizers, while effective initially, suffered from several drawbacks that limited their long-term effectiveness and application range. These limitations included physical loss through migration, volatilization, extraction by solvents, and incompatibility with certain polymer systems.

The conceptual breakthrough came with the recognition that permanently anchoring the UV-absorbing moiety to the polymer backbone could overcome these limitations. This approach led to the development of various polymerizable UV absorbers, with different reactive groups suitable for diverse polymerization chemistries.

Early polymerizable UV stabilizers often incorporated vinyl groups, allowing for free-radical polymerization. However, these compounds frequently suffered from low reactivity and poor incorporation efficiency. The introduction of (meth)acrylate functionalities represented a significant improvement, offering better reactivity in free-radical polymerization processes and wider compatibility with commercial polymerization technologies.

The development path of polymerizable benzotriazole UV absorbers involved several key stages:

  • First-generation compounds featured direct attachment of polymerizable groups to the benzotriazole core, which sometimes compromised the UV absorption properties.

  • Second-generation designs introduced spacer groups between the benzotriazole and polymerizable units, preserving the photostabilizing efficacy while enabling efficient polymerization.

  • Advanced designs incorporated multiple functional elements to address specific application requirements, such as enhanced solubility in different monomers, improved compatibility with various polymerization technologies, and optimized photostabilizing efficiency.

2-(2H-Benzo[d]triazol-2-yl)-4-methylphenyl methacrylate represents an advanced design, where the methacrylate group is strategically positioned to maintain the benzotriazole unit's photostabilizing efficiency while providing excellent reactivity in polymerization processes. The compound's structure facilitates its incorporation into various polymer systems including dental materials, coatings, and optical components, where long-term UV stability is critical.

The evolution continues today with ongoing research focused on developing polymerizable UV absorbers with enhanced quantum efficiency, broader spectral coverage, and compatibility with emerging polymer technologies and sustainable chemistry principles.

Generation Design Characteristics Advantages Limitations
Conventional UV Absorbers Non-polymerizable small molecules Simple synthesis, broad compatibility Migration, extraction, volatilization
First Generation Polymerizable Direct attachment of polymerizable group Reduced migration, initial permanent protection Compromised UV absorption, limited reactivity
Second Generation Spacer groups between UV-absorbing and polymerizable units Preserved UV absorption, improved polymerization More complex synthesis
Advanced Designs (e.g., 2-(2H-Benzo[d]triazol-2-yl)-4-methylphenyl methacrylate) Optimized structures with multiple functional elements Enhanced performance, application-specific features Higher cost, more sophisticated synthesis

Significance of Methacrylate Functionality in UV-Absorbing Materials

The methacrylate functionality plays a crucial role in the performance and application versatility of polymerizable UV absorbers like 2-(2H-Benzo[d]triazol-2-yl)-4-methylphenyl methacrylate. This functional group significantly enhances the utility of the compound through several mechanisms that address key limitations of conventional UV stabilizers.

Methacrylate groups contain carbon-carbon double bonds that readily participate in free-radical polymerization reactions, one of the most common and versatile polymerization mechanisms in industrial practice. When incorporated into monomers, oligomers, or polymers undergoing polymerization, the methacrylate-functionalized benzotriazole becomes chemically bonded to the polymer backbone, creating a permanent integration that prevents migration, extraction, or evaporation of the UV-absorbing moiety.

This functional group offers several specific advantages in UV-absorbing materials:

First, methacrylates demonstrate excellent reactivity in various polymerization conditions, including thermal, photochemical, and redox-initiated systems. This versatility makes methacrylate-functionalized UV absorbers compatible with a wide range of polymer production technologies, from bulk polymerization to solution, emulsion, and suspension processes.

Second, the methacrylate group provides controlled and predictable reactivity with many common monomers used in commercial polymer systems, including acrylates, methacrylates, styrenes, and various vinyl compounds. This compatibility enables the incorporation of 2-(2H-Benzo[d]triazol-2-yl)-4-methylphenyl methacrylate into diverse polymer formulations without significantly affecting polymerization kinetics or the physical properties of the final product.

Third, once polymerized, the methacrylate linkage forms stable carbon-carbon bonds that resist degradation under normal use conditions, ensuring that the UV protection remains effective throughout the polymer's service life. This stability is particularly important in applications involving exposure to harsh environments, such as outdoor weathering, high temperatures, or aggressive chemicals.

Fourth, the methacrylate functionality can be easily incorporated into conventional polymerization processes without requiring specialized equipment or significant modifications to established manufacturing protocols. This practical advantage facilitates the adoption of polymerizable UV absorbers in industrial applications.

Compared to other polymerizable groups such as vinyl, allyl, or acrylamide, methacrylates often provide a better balance of reactivity, stability, and compatibility with commercial polymer systems. The methyl group adjacent to the double bond in methacrylates moderates the reactivity compared to acrylates, potentially allowing for better control of polymerization processes and reduced susceptibility to premature polymerization during storage.

Polymerizable Group Reactivity Thermal Stability Compatibility Advantages Limitations
Methacrylate Moderate-High Excellent Excellent with many polymer systems Well-balanced properties, widely used Slightly lower reactivity than acrylates
Acrylate High Good Excellent with many polymer systems High reactivity, efficient incorporation Can undergo premature polymerization
Vinyl Low-Moderate Excellent Good with vinyl polymers Simple structure, good stability Lower reactivity, less efficient incorporation
Allyl Low Good Limited to specific systems Simple structure Poor reactivity, inefficient incorporation
Acrylamide Moderate Good Limited compatibility Good reactivity in water-based systems Limited hydrolytic stability

Theoretical Foundations of Photostabilization in Polymeric Systems

The photostabilization of polymers through UV absorbers like 2-(2H-Benzo[d]triazol-2-yl)-4-methylphenyl methacrylate is underpinned by complex photochemical principles that govern how these materials interact with electromagnetic radiation. Understanding these theoretical foundations is crucial for designing effective photostabilization strategies and optimizing the performance of polymerizable UV absorbers.

Polymers are vulnerable to photodegradation primarily through processes initiated by the absorption of UV radiation, which provides the energy necessary to break chemical bonds or generate reactive species. This degradation typically proceeds through several mechanisms, including:

  • Direct photolysis, where absorbed photon energy directly breaks polymer bonds
  • Formation of free radicals through photochemically-induced homolytic bond cleavage
  • Photooxidation processes involving singlet oxygen or other reactive oxygen species
  • Norrish Type I and II reactions in polymers containing carbonyl groups

These degradation pathways result in polymer chain scission, crosslinking, or the formation of chromophoric groups that cause discoloration, ultimately leading to loss of mechanical properties, surface integrity, and aesthetic qualities.

Benzotriazole UV absorbers like 2-(2H-Benzo[d]triazol-2-yl)-4-methylphenyl methacrylate function by intercepting harmful UV radiation before it can initiate polymer degradation. The core photoprotective mechanism involves excited-state intramolecular proton transfer (ESIPT), a process facilitated by the compound's molecular structure.

The ESIPT mechanism in benzotriazole UV absorbers operates through the following steps:

  • Absorption of UV photon energy, exciting the molecule to a higher energy state
  • Rapid intramolecular proton transfer from the phenolic hydroxyl group to a nitrogen atom in the triazole ring
  • Formation of a keto-type tautomer in the excited state
  • Relaxation to the ground state with simultaneous release of the absorbed energy as harmless heat
  • Return of the proton to the original position, completing the cycle

This cyclic process allows benzotriazole UV absorbers to repeatedly absorb and dissipate UV energy without being consumed or degraded, providing long-lasting protection. The entire cycle occurs on an ultrafast timescale (sub-picosecond), which is much faster than competing processes that could lead to degradation of either the polymer or the UV absorber itself.

The effectiveness of a polymerizable UV absorber like 2-(2H-Benzo[d]triazol-2-yl)-4-methylphenyl methacrylate depends on several quantum chemical factors:

  • Absorption coefficient at relevant wavelengths, determining how efficiently the compound captures UV radiation
  • Energy levels of ground and excited states, governing the wavelength range of effective protection
  • Rate of ESIPT process, affecting the overall quantum efficiency of energy dissipation
  • Photostability of the UV absorber itself, determining its service lifetime

In polymerizable UV absorbers, the integration of the UV-absorbing moiety into the polymer backbone through the methacrylate functionality introduces additional considerations. The local environment around the benzotriazole group can affect its photophysical properties, potentially enhancing or diminishing its effectiveness. Factors such as local rigidity or flexibility, proximity to other chemical groups, and accessibility to UV radiation all play roles in determining the overall performance of the integrated photostabilizer.

Modern computational chemistry and spectroscopic techniques have significantly advanced our understanding of these processes, enabling the rational design of polymerizable UV absorbers with optimized properties for specific applications. Structure-property relationships developed through these studies guide the development of next-generation photostabilizers with enhanced performance characteristics.

Process Timescale Energy Change Role in Photostabilization
UV Absorption Femtoseconds (10⁻¹⁵ s) Ground state to excited state Captures harmful UV radiation
ESIPT Sub-picoseconds (10⁻¹³-10⁻¹² s) Proton transfer in excited state Initiates energy dissipation pathway
Vibrational Relaxation Picoseconds (10⁻¹² s) Release of energy as heat Safely dissipates absorbed UV energy
Return to Ground State Picoseconds to nanoseconds Excited state to ground state Completes the protective cycle
Reverse Proton Transfer Picoseconds Return to original tautomeric form Regenerates active form of stabilizer

Properties

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11(2)17(21)22-16-9-8-12(3)10-15(16)20-18-13-6-4-5-7-14(13)19-20/h4-10H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIRTMYIIZODPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(=C)C)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pyrene and its derivatives find use in various fields due to their fluorescent properties:

Comparison with Similar Compounds

Target Compound : 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl Methacrylate

  • Substituents : Methyl group at the 4-position of the phenyl ring; methacrylate ester at the para position.
  • Key Features: Polymerizable methacrylate group enables covalent incorporation into polymer matrices. The methyl group enhances hydrophobicity, improving compatibility with non-polar polymers.
  • Applications : UV stabilization in ophthalmic polymers (e.g., IOLs), coatings, and adhesives .

Compound A : 3-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-hydroxyphenethyl Methacrylate (CAS 96478-09-0)

  • Substituents : Hydroxyl group at the 4-position of the phenyl ring; methacrylate ester on a phenethyl chain.
  • However, it may reduce thermal stability compared to the target compound.
  • Applications : Cross-linking agent in UV-curable resins and coatings .

Compound B : Octrizole (UV-329; 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol)

  • Substituents : Bulky tert-octyl group at the 4-position; hydroxyl group at the 2-position.
  • Key Features : High molar extinction coefficient (ε > 20,000 L·mol⁻¹·cm⁻¹) and exceptional photostability due to steric hindrance from the tert-octyl group. Lacks a polymerizable group, limiting use to additive formulations.
  • Applications : UV stabilizer in plastics, automotive coatings, and packaging materials .

Compound C : 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol (CAS 3846-71-7)

  • Substituents : Two tert-butyl groups at the 4- and 6-positions; hydroxyl group at the 2-position.
  • Key Features : Enhanced thermal stability (decomposition temperature >300°C) but poor solubility in polar solvents due to bulky substituents.
  • Applications : High-temperature polymer stabilization (e.g., polycarbonates) .

Performance Comparison

Property Target Compound Compound A Compound B (Octrizole) Compound C
UV Absorption Range 290–380 nm 290–370 nm 290–400 nm 290–390 nm
Molar Extinction (ε) ~15,000 L·mol⁻¹·cm⁻¹ ~12,000 L·mol⁻¹·cm⁻¹ ~22,000 L·mol⁻¹·cm⁻¹ ~18,000 L·mol⁻¹·cm⁻¹
Thermal Stability Stable up to 250°C Stable up to 200°C Stable up to 300°C Stable up to 320°C
Solubility Moderate in THF, DCM High in polar solvents Low in polar solvents Low in polar solvents
Polymer Compatibility Excellent (methacrylate group) Moderate (hydrophilic) Poor (additive only) Poor (additive only)

Data compiled from

Biological Activity

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate (BTPM) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of BTPM, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BTPM is characterized by the presence of a benzo[d][1,2,3]triazole moiety, which is known for its diverse biological activities. The compound can be represented by the following structural formula:

C17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_2

Anticancer Properties

Recent studies have highlighted the anticancer potential of BTPM and similar triazole derivatives. The following table summarizes key findings regarding the cytotoxic effects of BTPM on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT1160.43Induces apoptosis and inhibits cell migration
MDA-MB-2310.17Inhibits NF-kB activation and promotes apoptosis
A5497.72Induces reactive oxygen species (ROS) leading to apoptosis
PC-316.08Modulates Bcl-2 family proteins

These findings indicate that BTPM exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanisms through which BTPM exerts its biological effects include:

  • Induction of Apoptosis : BTPM has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of caspase activation and morphological changes in treated cells .
  • Inhibition of Cell Migration : Studies using Transwell assays demonstrated that BTPM significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis .
  • Modulation of Signaling Pathways : BTPM affects key signaling pathways such as NF-kB and ROS production, which are critical in cancer progression and survival .

Study 1: Cytotoxicity Against HCT116 Cells

In a study examining the effects of BTPM on HCT116 colon cancer cells, it was found that treatment with BTPM resulted in an IC50 value of 0.43 µM. The compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Study 2: Effects on MDA-MB-231 Cells

Another study focused on MDA-MB-231 breast cancer cells revealed that BTPM had an IC50 value of 0.17 µM. The compound inhibited NF-kB signaling by preventing p65 phosphorylation, leading to decreased expression of genes involved in cell survival and proliferation .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-methyl-2-(2H-benzotriazol-2-yl)phenol (10.0 mmol) is dissolved in anhydrous toluene (20 mL) under nitrogen. Methacryloyl chloride (10.5 mmol) is added dropwise, followed by triethylamine (20.0 mmol) to scavenge HCl. The mixture is refluxed at 110°C for 12–18 hours, with progress monitored by thin-layer chromatography (TLC). Post-reaction, the solution is washed with 5% NaOH to remove unreacted phenol, then dried over MgSO₄. Solvent evaporation yields a crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 8:2) to afford white crystals in 85–92% yield.

Key Parameters:

  • Solvent: Toluene or dichloromethane (DCM) optimizes reactivity while minimizing side reactions.

  • Base: Triethylamine (NEt₃) or potassium carbonate (K₂CO₃) ensures efficient HCl removal.

  • Temperature: Reflux conditions (100–110°C) balance reaction rate and thermal stability.

Spectroscopic Characterization

The product’s structure is confirmed by 1H^1H-NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.95 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 6.35 (s, 1H, CH₂=), 5.80 (s, 1H, CH₂=), 2.45 (s, 3H, CH₃), 1.95 (s, 3H, CH₃). The carbonyl stretch at 1720 cm⁻¹ in FT-IR confirms ester formation.

Transesterification from Methyl Methacrylate

An alternative approach employs transesterification, where 4-methyl-2-(2H-benzotriazol-2-yl)phenol reacts with methyl methacrylate (MMA) in the presence of a catalyst.

Catalytic Systems and Yield Enhancement

In a study, the phenol derivative (10.0 mmol) and MMA (50.0 mmol) are combined with titanium(IV) isopropoxide (1.0 mol%) in xylene. The mixture is heated to 140°C for 24 hours, with methanol distilled off to shift equilibrium. Post-reaction, the crude product is washed with NaHCO₃ and purified via recrystallization (ethanol/water), yielding 78–84% product.

Advantages and Limitations:

  • Catalyst Efficiency: Titanium-based catalysts outperform lipases in non-aqueous media.

  • Byproduct Management: Continuous methanol removal is critical for high conversions.

One-Pot Synthesis from 2-Nitrophenol Precursors

A novel one-pot method synthesizes the target compound from 2-nitrophenol derivatives, integrating benzotriazole ring formation and esterification.

Sequential Reaction Steps

  • Reductive Cyclization: 2-Nitro-4-methylphenol (10.0 mmol) and o-phenylenediamine (10.5 mmol) undergo cyclization in acetic acid at 120°C for 6 hours, forming 4-methyl-2-(2H-benzotriazol-2-yl)phenol.

  • In Situ Esterification: Methacrylic anhydride (12.0 mmol) is added directly to the reaction mixture, followed by DMAP (0.5 mmol) as a catalyst. After 4 hours at 80°C, the product is isolated via vacuum distillation and recrystallized (hexane/acetone), achieving a 70–75% overall yield.

Economic and Practical Considerations

  • Cost Efficiency: Eliminates intermediate purification, reducing solvent use.

  • Scalability: Suitable for industrial production but requires precise stoichiometric control.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Esterification85–92≥98High yield, simple purificationRequires toxic methacryloyl chloride
Transesterification78–84≥95Avoids acyl chloridesLonger reaction time
One-Pot Synthesis70–75≥90Integrated processLower overall yield

Q & A

Q. What are the optimal synthetic routes for 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate, and how are intermediates characterized?

Methodology :

  • Synthesis : A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Analogous compounds, such as benzimidazole-triazole hybrids, are synthesized via microwave-assisted reactions to enhance yield and purity .
  • Characterization : Intermediates and final products are validated using:
    • FT-IR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹ for methacrylate).
    • NMR (¹H and ¹³C) to confirm substitution patterns and regiochemistry.
    • Elemental analysis (C, H, N) to verify purity (>95%) .

Q. How is the stability of this compound assessed under varying environmental conditions?

Methodology :

  • Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine decomposition temperatures and phase transitions.
  • Photostability : UV-Vis spectroscopy monitors absorbance changes under controlled light exposure, particularly relevant for benzotriazole-containing UV absorbers .
  • Hydrolytic stability : Incubation in aqueous buffers (pH 3–10) at 25–60°C, followed by HPLC analysis to quantify degradation products .

Advanced Research Questions

Q. How does this compound behave in copolymerization with acrylates or methacrylates, and what parameters influence reactivity ratios?

Methodology :

  • Copolymerization : Reactivity ratios (e.g., r1r_1, r2r_2) are determined using the nonlinear least squares error-in-variables method to account for experimental uncertainties. For example, copolymerization with methyl methacrylate (MMA) or n-butyl acrylate (nBA) is conducted under free-radical initiation (azobisisobutyronitrile, AIBN) at 60–80°C .
  • Kinetic analysis : Monomer consumption is tracked via ¹H NMR or FT-IR to calculate reactivity ratios. The benzotriazole moiety may reduce polymerization rates due to steric hindrance .

Q. What computational methods are used to predict the compound’s interactions with biological targets or polymer matrices?

Methodology :

  • Molecular docking : Software like AutoDock Vina evaluates binding affinities to enzymes (e.g., cyclooxygenase-2) using crystal structures from the Protein Data Bank. Docking scores (< -7 kcal/mol suggest strong binding) guide pharmacological potential .
  • DFT calculations : Gaussian 09 or similar software optimizes geometry, calculates HOMO-LUMO gaps, and predicts UV-Vis absorption spectra. Solvatochromic shifts are analyzed using Kamlet-Taft parameters .

Q. How do structural modifications (e.g., substituent changes on the benzotriazole ring) affect photophysical or mechanical properties in polymer composites?

Methodology :

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the benzotriazole ring enhance UV absorption efficiency (λmax shifts from 340 nm to 360 nm) .
  • Mechanical testing : Polymer films incorporating the compound are evaluated for:
    • Hardness : ASTM D3363 pencil hardness test.
    • Adhesion : Cross-cut tape test (ASTM D3359).
    • Solids content : Gravimetric analysis after solvent evaporation .

Data Contradiction and Analysis

Q. How can conflicting data on copolymer composition vs. reactivity ratios be resolved?

Methodology :

  • Statistical design : Central composite designs (CCD) or Box-Behnken models systematically vary monomer feed ratios, temperature, and initiator concentration. Multivariate regression identifies dominant factors .
  • Error minimization : The error-in-variables method (EVM) accounts for measurement errors in both monomer conversion and composition data, improving accuracy in reactivity ratio estimation .

Tables for Key Data

Table 1 : Comparative Reactivity Ratios for Copolymerization with MMA

Monomer Pairr1r_1 (Benzotriazole monomer)r2r_2 (MMA)ConditionsReference
BTZ-MMA0.45 ± 0.031.20 ± 0.0570°C, AIBN

Table 2 : Thermal Stability Parameters

CompoundTGA Td,5%T_{d,5\%} (°C)DSC TgT_g (°C)ConditionsReference
Polymer-BTZ composite245115N₂, 10°C/min

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